molecular formula C16H12ClFO3 B2763695 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid CAS No. 344280-97-3

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid

Cat. No. B2763695
CAS RN: 344280-97-3
M. Wt: 306.72
InChI Key: HLPRCQVUCNWKGB-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid (4-CFOB) is a compound of interest to scientists and researchers. It has been studied for its potential to be used in a variety of applications, including as a therapeutic agent, in drug development, and in materials science. 4-CFOB is a metabolite of the drug 4-chloro-2-fluoro-3-methoxybenzoic acid (CFOB), which is used to treat depression, anxiety, and other mental health disorders. 4-CFOB has also been studied for its potential to be used in the synthesis of other molecules, such as polymers and pharmaceuticals.

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Vibrational Spectroscopy and Structural Insights : A study on the crystal structure of chloramphenicol succinate, a derivative related to 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid, utilized single-crystal X-ray diffraction and vibrational spectroscopy to analyze its structure. This research emphasized the significance of homomeric synthons through hydrogen bonding and highlighted the role of non-conventional hydrogen bonds in the molecule's stability and interactions (Fernandes et al., 2017).
  • Molecular Docking and Spectroscopic Investigations : Another study explored the spectroscopic characteristics of similar compounds using experimental and theoretical approaches, revealing insights into their stability, reactivity, and optical properties. The research also indicated potential biological activities based on docking studies (Vanasundari et al., 2018).

Potential Applications and Properties

  • Nonlinear Optical Materials : The investigation into the structure and properties of related 4-oxobutanoic acid derivatives highlighted their potential as nonlinear optical materials. This is due to their significant hyperpolarizability and interesting electronic properties, suggesting applications in photonic and optoelectronic devices (Raju et al., 2015).
  • Photochemical Applications : A study on the possibilities of Yang photocyclization within compounds similar to 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid revealed insights into their photochemical behavior. This work provided valuable information on the molecular conformation and photochemical properties, offering a basis for future applications in photochemistry (Bąkowicz & Turowska-Tyrk, 2010).

Advanced Oxidation Processes

  • Environmental Remediation : Research into advanced oxidation processes based on the Cr(III)/Cr(VI) redox cycle has shown the efficacy of using related chlorophenol compounds in the oxidative degradation of aqueous organic pollutants. This suggests potential environmental applications for the compound in treating and removing toxic pollutants from water (Bokare & Choi, 2011).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3/c17-12-6-4-10(5-7-12)15(19)9-14(16(20)21)11-2-1-3-13(18)8-11/h1-8,14H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPRCQVUCNWKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid

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